molecular formula C7H7BN2O3 B13322051 (4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid

(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid

Cat. No.: B13322051
M. Wt: 177.96 g/mol
InChI Key: PGXLWAJCSRVYAT-UHFFFAOYSA-N
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Description

(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O3 and a molecular weight of 177.95 g/mol . This compound features a pyrazole ring attached to a furan ring, which is further connected to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of 1H-pyrazole with furan-2-boronic acid under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of (4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid may involve large-scale batch reactions using similar synthetic routes. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrazole and furan rings contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid stands out due to its combination of a pyrazole ring, a furan ring, and a boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(4-pyrazol-1-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c11-8(12)7-4-6(5-13-7)10-3-1-2-9-10/h1-5,11-12H

InChI Key

PGXLWAJCSRVYAT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2C=CC=N2)(O)O

Origin of Product

United States

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